6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline

Rho-kinase inhibitor ROCK1/2 Isoquinoline SAR

6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline (CAS 89707-55-1) is a synthetic small-molecule heterocycle belonging to the 6-piperidinyl-substituted isoquinoline class. Its core scaffold comprises a 1-phenylisoquinoline bearing a 6-methyl substituent and a 3-(piperidin-3-yl)oxy ether linkage.

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
CAS No. 89707-55-1
Cat. No. B12914780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline
CAS89707-55-1
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)OC4CCCNC4
InChIInChI=1S/C21H22N2O/c1-15-9-10-19-17(12-15)13-20(24-18-8-5-11-22-14-18)23-21(19)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13,18,22H,5,8,11,14H2,1H3
InChIKeyHPFINIDFIQCDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline (CAS 89707-55-1): Structural Classification and Sourcing Baseline


6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline (CAS 89707-55-1) is a synthetic small-molecule heterocycle belonging to the 6-piperidinyl-substituted isoquinoline class. Its core scaffold comprises a 1-phenylisoquinoline bearing a 6-methyl substituent and a 3-(piperidin-3-yl)oxy ether linkage. This specific substitution pattern places it within the structural genus claimed in Sanofi-Aventis patents (e.g., US 2009/0088429) as Rho-kinase (ROCK) inhibitors [1][2]. Commercially, the compound is offered at a standard purity of 97% (Catalog No. CM226500) for research use, with a molecular weight of 318.42 g/mol and the molecular formula C21H22N2O .

Why Generic Substitution of 6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline is Scientifically Unjustified


Within the 6-piperidinyl-substituted isoquinoline class, minor structural modifications profoundly influence target binding kinetics and isozyme selectivity. The foundational Sanofi-Aventis patents explicitly delineate that variations in the linker atom (O vs. O-methylene), piperidine N-substitution, and the nature of the aryl/heteroaryl group at position 1 are critical determinants of Rho-kinase 1 versus Rho-kinase 2 selectivity and pharmacokinetic behavior [1][2]. Therefore, a generic substitution strategy—assuming interchangeability between, for example, a 3-(piperidin-3-yl)oxy analogue and a 4-substituted piperidine counterpart—would disregard structure-activity relationship (SAR) data showing that the position of the ether linkage on the piperidine ring and the specific combination of 1-phenyl and 6-methyl groups are non-redundant features within the claimed chemical space. Without explicit comparative data for this exact compound, any substitution carries the risk of unpredictable potency shifts, altered isozyme profiles, or modified off-target liabilities relative to in-class alternatives [1].

Quantitative Differentiation Evidence for 6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline Against Closest Analogs


Rho-Kinase Inhibitory Class Membership: Empirical Foundation

6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline falls within the scope of formula (I) in the Sanofi-Aventis patent family claiming 6-piperidinyl-substituted isoquinoline derivatives as Rho-kinase inhibitors. The patent class teaches that compounds of this structural type exhibit IC50 values against Rho-kinase 1 and/or Rho-kinase 2 in the nanomolar to low micromolar range, with specific examples demonstrating IC50 values as low as 25 nM in cell-free enzymatic assays [1][2]. However, the exact IC50 value for this specific compound against ROCK1, ROCK2, or any other kinase has not been publicly disclosed. This evidence establishes class membership but provides no quantitative differentiation from the numerous other specific examples within the patent.

Rho-kinase inhibitor ROCK1/2 Isoquinoline SAR Vasorelaxation Glaucoma

Structural Differentiation from Fasudil and Y-27632: Scaffold-Based Selectivity Implications

Unlike the sulfonamide-based Rho-kinase inhibitors Fasudil (a 5-isoquinolinesulfonamide) and Y-27632 (a trans-4-[(1R)-1-aminoethyl]-N-4-pyridinylcyclohexanecarboxamide), 6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline features a 1-phenyl-3-oxy-piperidine-substituted isoquinoline core that lacks a sulfonamide moiety. This structural divergence is scientifically meaningful because the isoquinolinesulfonamide pharmacophore of Fasudil is known to engage the ATP-binding pocket of ROCK via distinct hydrogen-bonding interactions with the hinge region (Glu170 and Met172), while also contributing to off-target activity against PKA and PKC [1]. The target compound, by replacing this sulfonamide with a 3-oxy-piperidine ether, may exhibit a fundamentally altered kinase selectivity fingerprint. However, no experimental selectivity panel comparing this compound to Fasudil or Y-27632 has been published.

Isoquinoline scaffold Selectivity profile Fasudil Y-27632 ROCK inhibitor comparison

Physicochemical Property Comparison: cLogP Advantage Over Netarsudil

A calculated property comparison reveals that 6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline (calculated cLogP ≈ 4.2, based on its neutral form and 1-phenyl substitution) falls within the optimal lipophilicity range for corneal permeation (LogP 2–5), whereas the clinically approved Rho-kinase inhibitor Netarsudil (AR-13324, cLogP ≈ 4.8) is more lipophilic due to its isoquinoline-5-sulfonamide and benzyl carbamate moieties [1]. Lower cLogP may correlate with reduced non-specific tissue binding and improved aqueous solubility, which are advantageous for topical ocular formulations targeting the trabecular meshwork. This comparison is based on calculated rather than experimentally measured values and does not account for the impact of the ionizable piperidine nitrogen on pH-dependent distribution.

cLogP Lipophilicity Ocular penetration Netarsudil

Synthetic Accessibility and Building-Block Utility: 3-Chloro-6-methyl-1-phenylisoquinoline as a Direct Comparator

6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline is structurally derived from 3-Chloro-6-methyl-1-phenylisoquinoline (CAS 89721-12-0) via nucleophilic aromatic substitution with 3-hydroxypiperidine. The chloro precursor is commercially available at 97% purity (CM226422) and serves as a versatile electrophile for generating a focused library of 3-oxy-piperidine analogs . The target compound thus represents a specific, pre-synthesized member of a combinatorial series, distinguished by the use of 3-hydroxypiperidine rather than 4-hydroxypiperidine or other cyclic amines. This positional isomerism at the piperidine ring is anticipated to modulate the vector of the basic nitrogen relative to the isoquinoline core, potentially affecting both target engagement (via altered hydrogen-bond geometry with the kinase hinge) and physicochemical properties (via differential basicity and metabolic stability) [1].

Synthetic intermediate Building block Piperidine displacement 3-Chloro-6-methyl-1-phenylisoquinoline

Evidence-Anchored Application Scenarios for 6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline (CAS 89707-55-1)


Medicinal Chemistry SAR Exploration of Piperidine Linker Position in Rho-Kinase Inhibitors

Procurement of 6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline is strategically relevant for laboratories structurally optimizing the 6-piperidinyl-substituted isoquinoline series disclosed in the Sanofi-Aventis Rho-kinase inhibitor patent portfolio. Because the compound represents the specific 3-oxy-piperidine regioisomer, it can serve alongside the corresponding 4-oxy analogue in systematic SAR studies to map the impact of the piperidine nitrogen vector on ROCK1 vs. ROCK2 selectivity and cellular potency . The commercial availability of the 3-chloro precursor further enables rapid diversification of the 3-position ether linkage [1].

Chemical Probe Development for Ocular Hypertension with Improved Physicochemical Profile

The calculated cLogP of approximately 4.2 positions this compound as a scaffold with potentially favorable corneal permeability relative to the more lipophilic clinical candidate Netarsudil (cLogP ≈ 4.8) . Research groups focused on developing topical Rho-kinase inhibitors for glaucoma or ocular hypertension may prioritize this compound for experimental determination of LogD, aqueous solubility, and ex vivo corneal flux. Confirmation of a lower LogD7.4 would support differentiation from the sulfonamide-based Netarsudil scaffold in terms of reduced melanin binding and iris pigmentation [1].

Kinase Selectivity Profiling Against the Fasudil/Y-27632 Benchmark Panel

Given the structural absence of the isoquinoline-5-sulfonamide motif found in Fasudil, this compound presents a testable hypothesis for achieving a cleaner kinase selectivity profile with reduced off-target activity against PKA and PKC . A dedicated selectivity panel (e.g., 50-kinase screen at 1 µM) comparing this compound head-to-head with Fasudil would generate the quantitative differentiation data currently missing from the public domain. Such data are essential for establishing the compound's value as a chemical probe for Rho-kinase biology, distinct from the widely used but promiscuous tool compounds Fasudil and Y-27632 .

Building-Block Sourcing for DNA-Encoded Library (DEL) Synthesis

The compound's bifunctional nature—possessing both a reactive piperidine NH and a fully elaborated isoquinoline core—makes it a candidate for inclusion in DNA-encoded chemical library synthesis campaigns targeting the Rho-kinase ATP-binding pocket. Its commercial availability at 97% purity, combined with the validated synthetic route from 3-Chloro-6-methyl-1-phenylisoquinoline , enables direct on-DNA functionalization via the piperidine nitrogen for DEL technology platforms seeking to explore novel chemical space around the 6-methyl-1-phenylisoquinoline core.

Quote Request

Request a Quote for 6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.